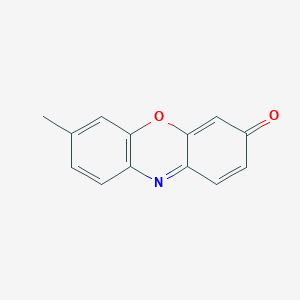
7-Methyl-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3H-phenoxazin-3-one is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of phenoxazine and is often used in various scientific and industrial applications due to its redox properties and fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves the reaction of resorufin with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the resorufin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form resorufin, a fluorescent dye.
Reduction: The compound can be reduced to form colorless hydroresorufin.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Resorufin
Reduction: Hydroresorufin
Substitution: Various substituted phenoxazines depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays due to its fluorescent properties.
Medicine: Investigated for its potential use in cancer therapy as it can distinguish between cytotoxic and cytostatic compounds.
Industry: Used in the textile industry as a dye and in the production of other fluorescent compounds.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3H-phenoxazin-3-one involves its redox properties. It acts as an electron acceptor in redox reactions, changing color based on its oxidation state. In biological systems, it is reduced by cellular enzymes to form a fluorescent product, which can be measured to assess cell viability and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
Resorufin: A closely related compound that is also used as a fluorescent dye.
Methoxyresorufin: Another derivative of phenoxazine with similar applications.
Hydroresorufin: The reduced form of resorufin, used in similar assays.
Uniqueness
7-Methyl-3H-phenoxazin-3-one is unique due to its specific methylation, which enhances its stability and fluorescence properties compared to other phenoxazine derivatives. This makes it particularly useful in applications requiring high sensitivity and stability.
Propiedades
Número CAS |
74683-31-1 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
7-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3 |
Clave InChI |
MBUQZPRLVIONQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
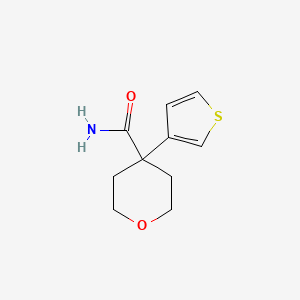
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
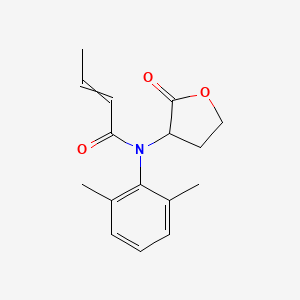


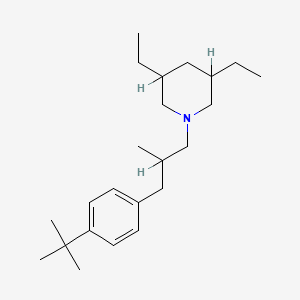

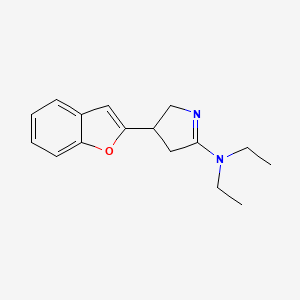
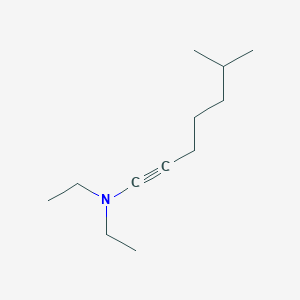
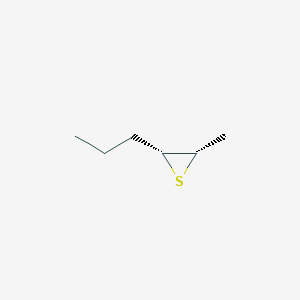

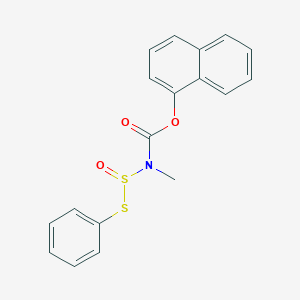
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
